molecular formula C17H14N4O3S2 B2992066 2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-07-3

2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2992066
CAS No.: 868973-07-3
M. Wt: 386.44
InChI Key: QDDDRRJNKMOXQT-UHFFFAOYSA-N
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Description

2-Methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a 2-methylbenzamide group linked to the thiadiazole core and a 3-nitrobenzylthio substituent at the 5-position. This compound belongs to a class of heterocyclic molecules extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory properties . The synthesis of such derivatives typically involves cyclization reactions of thiosemicarbazides with benzoyl isothiocyanates, followed by functionalization of the thiadiazole ring with diverse substituents to modulate bioactivity .

Properties

IUPAC Name

2-methyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-11-5-2-3-8-14(11)15(22)18-16-19-20-17(26-16)25-10-12-6-4-7-13(9-12)21(23)24/h2-9H,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDDRRJNKMOXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

Chemical Structure

The compound can be represented by the following structure:

C13H12N4S2\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2

Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds bearing the thiadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, indicating potent antibacterial activity .

CompoundTarget BacteriaMIC (μg/mL)
This compoundE. coli32.6
Thiadiazole Derivative AS. aureus62.5
Thiadiazole Derivative BPseudomonas aeruginosa47.5

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have shown IC50 values in the submicromolar range against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) . The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth.

Cell LineIC50 (nM)
HeLa1.2
CEM1.4

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of thiadiazole derivatives. For example, compounds similar to this compound have been tested in models of epilepsy and neurodegeneration. Protective effects were observed at doses as low as 100 mg/kg in animal models, suggesting a promising avenue for treating neurological disorders .

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial activity of various thiadiazole derivatives found that those with nitro-substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Anticancer Research : In vitro studies on thiadiazole derivatives indicated that modifications at the nitrogen positions significantly influenced cytotoxicity against cancer cells. Compounds with electron-withdrawing groups demonstrated improved activity due to increased lipophilicity and better cellular uptake .
  • Neuroprotection : In a model of pentylenetetrazole-induced seizures, derivatives similar to this compound showed significant protection against seizure activity, suggesting potential for development as anticonvulsant agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The bioactivity and physical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituent on Benzamide Thioether Group Substituent Melting Point (°C) Key Biological Activity Reference
2-Methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Target) 2-Methyl 3-Nitrobenzyl Not reported Anticancer (hypothesized)
4-Chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4-Chloro 3-Nitrobenzyl Not reported Nematocidal activity
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide 2-Bromo 4-Bromobenzyl Not reported Enhanced cytotoxicity (Br effect)
N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide 4-Morpholinosulfonyl 2-Fluorobenzyl Not reported Not reported
3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide 3-Chloro Methyl Not reported Not reported
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide (4g) 2-Methoxy Pyridin-2-yl Not reported 15-LOX-1 inhibition (28%)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-nitrobenzylthio group in the target compound may enhance electrophilic interactions with biological targets compared to halogenated (e.g., 4-bromobenzyl in ) or alkylthio (e.g., methyl in ) substituents.
  • Melting Points : Derivatives with simpler substituents (e.g., methylthio or ethylthio groups) exhibit higher melting points (158–170°C) compared to nitro- or bromo-substituted analogs, suggesting stronger intermolecular forces in the latter .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between thiadiazole intermediates and substituted benzamides. For example, thiol-containing thiadiazoles (e.g., 5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine) are reacted with activated 2-methylbenzoyl chloride under basic conditions (e.g., pyridine or DMF). Purification involves column chromatography or recrystallization, with purity confirmed via TLC and melting-point analysis .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (400 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent positions and amide bond formation. IR spectroscopy (KBr pellet) identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or TOF-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis : CHNS analysis to validate empirical formulas .

Q. What analytical techniques are used to resolve spectral data contradictions (e.g., overlapping NMR peaks)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguities in proton-proton coupling or heteronuclear correlations, particularly for aromatic and thiadiazole protons .
  • X-ray Diffraction : Single-crystal studies (e.g., R factor < 0.08) provide unambiguous confirmation of molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing crystal packing) .

Advanced Research Questions

Q. How can reaction yields be optimized for thiadiazole-based benzamide derivatives?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields (e.g., 75% → 92%) by enhancing reaction kinetics. Solvent choice (e.g., DMF for polar intermediates) and catalyst screening (e.g., DMAP) are critical .
  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) on the benzyl thioether increase electrophilicity of the thiadiazole core, facilitating nucleophilic acyl substitution .

Q. How do structural modifications (e.g., nitro group position) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • 3-Nitrobenzyl vs. 4-Nitrobenzyl : The 3-nitro position enhances π-π stacking with target enzymes (e.g., PFOR in anaerobic organisms), while 4-nitro derivatives may exhibit steric hindrance .
  • Thiadiazole vs. Triazole : Thiadiazole’s sulfur atoms improve membrane permeability, but triazole derivatives show higher metabolic stability .
  • 3D-QSAR Modeling : Utilizes CoMFA/CoMSIA to predict activity cliffs and optimize substituent placement .

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. antimicrobial potency) be reconciled?

  • Methodological Answer :

  • Dose-Response Profiling : EC₅₀/IC₅₀ ratios across multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) identify selective windows.
  • Mechanistic Studies : Enzymatic assays (e.g., PFOR inhibition for antiparasitic activity) or ROS generation assays clarify primary vs. off-target effects .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulates binding to active sites (e.g., bacterial dihydrofolate reductase) using crystal structures (PDB ID: 1DHF).
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity or ligand-protein charge transfer .

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